molecular formula C68H50Cl2N8O20 B12774838 Teicoplanin aglycone deriv.

Teicoplanin aglycone deriv.

Cat. No.: B12774838
M. Wt: 1370.1 g/mol
InChI Key: QUAZIFISGQTVHC-FLWVFBMTSA-N
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Description

Contextualization within Glycopeptide Antibiotic Research

Glycopeptide antibiotics (GPAs), such as vancomycin (B549263) and teicoplanin, represent a critical line of defense against severe infections caused by Gram-positive bacteria. nih.gov Their mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis. nih.gov The rise of antibiotic resistance, particularly in enterococci (VRE), has spurred intensive research into modifying these natural scaffolds to create next-generation antibiotics. nih.gov

The teicoplanin aglycone, also known as deglucoteicoplanin or TD, serves as the foundational core for these efforts. nih.govcore.ac.uk Its biosynthesis involves the non-ribosomal synthesis of a heptapeptide (B1575542) backbone, which then undergoes extensive oxidative cross-linking to create a rigid, cup-shaped structure. wikidoc.orgwikipedia.org This aglycone is then naturally decorated with sugar molecules and an acyl chain to form the mature teicoplanin complex. wikidoc.orgwikipedia.org Researchers isolate this aglycone to use it as a starting point for synthetic modifications, aiming to enhance its potency, broaden its spectrum of activity, and overcome resistance mechanisms. nih.govacs.org

Significance as a Research Scaffold for Chemical Biology

Beyond the quest for new antibiotics, the teicoplanin aglycone scaffold is a prized tool in chemical biology. Its intricate three-dimensional structure and specific binding properties make it an ideal chassis for developing molecular probes and investigating complex biological systems. The aglycone's conformational flexibility, despite its cross-linked nature, allows it to be recognized and modified by various enzymes, a property that researchers are harnessing for biocatalytic synthesis. pnas.org

The ability to attach different chemical moieties to specific sites on the aglycone—such as the N-terminus, C-terminus, or hydroxyl groups—allows for the creation of diverse chemical libraries. scielo.brscispace.com These libraries of derivatives can then be screened for a wide range of biological activities, extending far beyond antibacterials. This has led to the discovery of teicoplanin aglycone derivatives with potent antiviral properties against a host of viruses, including influenza, hepatitis C (HCV), and various flaviviruses. oup.comkuleuven.beplos.org

Evolution of Research Trajectories in Glycopeptide Aglycone Science

The scientific journey with teicoplanin aglycone derivatives has followed a distinct evolutionary path. Initial research focused heavily on understanding the structure-activity relationships (SAR) for antibacterial activity. Early modifications involved simple chemical reactions, such as creating carboxyhydrazides or modifying the O56-hydroxyl function, to gauge the impact on antibacterial potency. core.ac.uk

A significant shift occurred with the application of combinatorial chemistry and solid-phase synthesis, which enabled the rapid generation of large libraries of derivatives. scielo.brscispace.com This high-throughput approach accelerated the discovery of novel functionalities. Another major leap was the exploration of the aglycone's potential as an antiviral agent. Semisynthetic derivatives were found to inhibit the replication of viruses like HIV and coronaviruses by interfering with the early stages of the viral life cycle. oup.com This opened up an entirely new field of investigation.

More recently, research has focused on sophisticated strategies to combat entrenched antibiotic resistance. This includes the synthesis of dimeric teicoplanin aglycone derivatives, designed to have an increased affinity for bacterial cell wall targets and to be effective against vancomycin-resistant strains. nih.govresearchgate.net Furthermore, the integration of synthetic biology and biocatalysis is a burgeoning area, where enzymes involved in the natural biosynthesis of teicoplanin are used to create novel, non-natural derivatives in a more controlled and efficient manner. pnas.orgacs.org This includes chemoenzymatic synthesis, where synthetic peptide precursors are modified by GPA-tailoring enzymes. nih.gov

Detailed Research Findings

Antibacterial Activity of Teicoplanin Aglycone Derivatives

Modifications to the teicoplanin aglycone have yielded derivatives with a wide range of antibacterial activities. Lipophilic modifications, in particular, have been a successful strategy. For example, the attachment of lipophilic side chains via a triazole ring, formed by a "click chemistry" reaction, has produced derivatives with excellent activity against various Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). acs.org The introduction of perfluorobutyl groups has also resulted in compounds with potent activity against both sensitive and resistant staphylococci and enterococci. nih.gov A key area of development has been the synthesis of dimers to overcome VanA-type resistance. Covalent dimers have shown high activity against VanA teicoplanin-resistant enterococci. nih.govgrafiati.com

Derivative TypeModificationTarget Organism(s)Reported MIC (µg/mL)Reference(s)
Lipophilic Derivative N-terminal triazole with lipophilic alkyneVanA enterococci- acs.org
Perfluorobutyl Derivative N-terminal perfluorobutyl groupResistant Staphylococci, VanA/VanB EnterococciGood activity nih.gov
Guanidine (B92328) Derivative N-terminal guanidine moietyVanA VRE isolates0.1 - 1.6 nih.gov
Covalent Dimer α,ω-bis-isothiocyanate linker (N-N orientation)VanA teicoplanin-resistant enterococciHigh activity nih.gov
Covalent Dimer α,ω-bis-isothiocyanate linker (N-C orientation)VanA teicoplanin-resistant enterococciModerate activity nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antiviral Activity of Teicoplanin Aglycone Derivatives

A significant breakthrough in teicoplanin aglycone research has been the discovery of its antiviral potential. Unlike the parent antibiotic, certain semisynthetic aglycone derivatives exhibit broad-spectrum antiviral activity. The derivative LCTA-949, for instance, has been extensively studied and found to inhibit the replication of Hepatitis C Virus (HCV) and a range of flaviviruses by interfering with an early stage of the viral replication cycle, such as entry. oup.complos.orgplos.org Lipophilic modifications have also been crucial in conferring antiviral properties. Perfluoroalkylated derivatives of teicoplanin pseudoaglycone have demonstrated strong activity against influenza viruses and other viruses like herpes simplex virus and coronavirus. nih.gov

Derivative Name/TypeModificationTarget VirusReported EC50 (µM)Reference(s)
LCTA-949 Teicoplanin aglycone analogueHepatitis C Virus (HCV)4 - 7 oup.com
LCTA-949 Teicoplanin aglycone analogueDengue Virus (DENV-2)6.9 plos.org
LCTA-949 Teicoplanin aglycone analogueYellow Fever Virus (YFV-17D)5.1 plos.org
LCTA-949 Teicoplanin aglycone analogueTick-Borne Encephalitis Virus (TBEV)0.3 plos.orgplos.org
LCTA-949 Teicoplanin aglycone analogueWest Nile Virus (WNV)13 plos.orgplos.org
Perfluorobutyl Derivative (15) N-terminal perfluorobutyl groupRespiratory Syncytial Virus (RSV)9.9 nih.gov
Perfluorobutyl Derivative (15) N-terminal perfluorobutyl groupZika Virus10 nih.gov
Perfluorooctyl Derivative (17) N-terminal perfluorooctyl groupHuman Coronavirus 229E4.9 researchgate.net

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a response halfway between the baseline and maximum response.

Properties

Molecular Formula

C68H50Cl2N8O20

Molecular Weight

1370.1 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1

InChI Key

QUAZIFISGQTVHC-FLWVFBMTSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Teicoplanin Aglycone

Total Synthesis Methodologies of Teicoplanin Aglycone

The total synthesis of the teicoplanin aglycone is a formidable undertaking due to its intricate three-dimensional structure, which includes multiple stereocenters and atropisomers.

First Generation Synthetic Approaches and Challenges

The initial forays into the total synthesis of the teicoplanin aglycone were characterized by lengthy and linear sequences. A key strategy in the first-generation approach involved the coupling of an EFG tripeptide precursor to the common vancomycin (B549263)/teicoplanin ABCD ring system. researchgate.netnih.gov This was followed by sequential macrocyclizations to form the DE and FG rings.

A significant hurdle in this approach was the formation of the 16-membered DE ring's diaryl ether bond. This was typically achieved through a phenoxide nucleophilic aromatic substitution on an o-fluoronitroaromatic precursor. researchgate.netnih.gov While this reaction proceeded with a respectable 80% yield, it suffered from poor diastereoselectivity, producing a 3:1 mixture of atropisomers. researchgate.netnih.gov Subsequently, the 14-membered FG ring was closed via macrolactamization, which proceeded with a 66% yield. researchgate.netnih.gov

Second Generation Synthetic Improvements for Enhanced Stereoselection and Yield

To address the shortcomings of the initial methods, a second-generation total synthesis was developed. This revised strategy was shorter, more convergent, and offered superior diastereoselectivity. researchgate.netnih.gov A pivotal change was the alteration in the order of ring closures.

In this improved approach, the FG macrolactamization was performed first, achieving a high yield of 95%. researchgate.netnih.gov This pre-formed EFG tripeptide was then coupled to the ABCD ring system. The subsequent DE macrocyclization, forming the diaryl ether, was the final ring closure. researchgate.netnih.gov

This revised sequence proved to be highly effective. The DE macrocyclization on the key intermediate, which already contained the intact FG ring system, proceeded with exceptional diastereoselectivity, favoring the natural atropisomer in a ratio greater than 10:1 and a yield of 76%. researchgate.netnih.govacs.org A critical factor in achieving this high stereoselectivity was minimizing the basicity of the reaction conditions, which also prevented problematic epimerization at the C23 position. nih.govacs.org

Table 1: Comparison of First and Second Generation Total Synthesis of Teicoplanin Aglycone

FeatureFirst Generation SynthesisSecond Generation Synthesis
Number of Steps 26 researchgate.netnih.gov22 researchgate.netnih.gov
Overall Yield 1% researchgate.netnih.gov2% researchgate.netnih.gov
DE Ring Atropisomer Diastereoselection 3:1 researchgate.netnih.gov>10:1 nih.govacs.org
FG Ring Macrolactamization Yield 66% researchgate.netnih.gov95% researchgate.netnih.gov
Key Strategy Sequential DE then FG ring closure researchgate.netnih.govFG ring closure prior to DE ring closure researchgate.netnih.gov

Semi-synthetic and Site-Selective Modification Techniques

Given the challenges of total synthesis, semi-synthetic modification of the naturally occurring teicoplanin provides a more practical route to novel derivatives. The highly functionalized and structurally complex nature of the aglycone, however, makes site-selective reactions a significant challenge. nih.gov

Functionalization at Specific Amino Acid Residues (e.g., O56, Amino Acid No. 7)

The structural rigidity and extensive cross-linking of the teicoplanin aglycone, where five of the seven amino acids are interlinked, make modifications to the core challenging. nih.gov Nevertheless, researchers have developed methods for site-selective functionalization. For instance, selective bromination of the teicoplanin molecule has been achieved. nih.gov By utilizing peptide-based additives that influence reaction selectivity, it is possible to direct bromination to either the 5,7-biaryl system or the 1,3-biaryl ether sector of the natural product. nih.gov These brominated intermediates then serve as valuable handles for further diversification. nih.gov

A Suzuki cross-coupling reaction has been employed to introduce the precursor for amino acid 7 (Dpg-7), forming a crucial biaryl bond. nih.gov Following several intermediate steps, macrolactamization between Tyr-6 and Dpg-7 closes the A-B ring, leading to the formation of the bicyclic C-terminal tetrapeptide moiety containing both the C-O-D and A-B rings. nih.gov

Targeted Modifications at N-terminus and C-terminus

The termini of the peptide backbone are more accessible for modification compared to the heavily cross-linked core. nih.govresearchgate.net Consequently, many derivatization strategies have focused on the N- and C-termini. nih.gov

C-terminal modifications are often achieved by coupling various amines or other nucleophiles to the carboxylic acid. nih.gov N-terminal modifications have also been explored, for example, through chemoenzymatic approaches using methyltransferase enzymes to achieve mono- or dimethylation of the N-terminal amino group on various glycopeptide antibiotic derivatives. nih.gov

Cross-Coupling and Diversification Reactions for Novel Teicoplanin Aglycone Derivatives

Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the diversification of the teicoplanin aglycone. nih.gov The selectively brominated teicoplanin analogs mentioned earlier are excellent substrates for such reactions. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Teicoplanin Derivatives

Reaction TypeCatalyst/ReagentsSubstrateProductReference
Suzuki CouplingPd(OAc)₂, Water-soluble-SPHOS, K₂CO₃, Boronic acidBrominated TeicoplaninAryl- or Heteroaryl-substituted Teicoplanin nih.gov
Direct C-H ArylationPd(OAc)₂, Water-soluble-SPHOS, K₂CO₃, Boronic acidTeicoplanin A₂-2Aryl-substituted Teicoplanin nih.gov

Advanced Chemical Reaction Methodologies in Teicoplanin Aglycone Derivatization

Modern synthetic chemistry offers a powerful toolkit for the selective modification of complex natural products like the teicoplanin aglycone. These methodologies allow for the introduction of new functional groups and the construction of novel molecular architectures built upon the glycopeptide core.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for conjugating various molecular entities to the teicoplanin aglycone or its pseudoaglycone. nih.govcore.ac.uk This reaction's reliability and specificity allow for the covalent linking of diverse payloads to the glycopeptide scaffold, often at the N-terminus. nih.gov

Researchers have successfully employed this method to create novel derivatives by attaching a range of substituents. For instance, lipophilic groups have been appended to the teicoplanin pseudoaglycone to generate new lipoglycopeptides. nih.gov In one approach, an azido (B1232118) derivative of the teicoplanin pseudoaglycone was reacted with terminal alkynes bearing lipophilic chains of varying lengths. nih.gov Similarly, this strategy has been used to synthesize dual hydrophobic and lipophobic derivatives by attaching perfluoroalkyl moieties through linkers of different lengths to an azido derivative of the teicoplanin pseudoaglycone. nih.gov

The versatility of click chemistry is further highlighted by its use in creating more complex conjugates. A notable example involves the covalent attachment of a fullerenopyrrolidine derivative to the teicoplanin aglycone using an azide-alkyne cycloaddition, resulting in a novel antibiotic-fullerene conjugate. researchgate.net

Table 1: Examples of Teicoplanin Aglycone Conjugates via Click Chemistry

Conjugated MoietyTeicoplanin Starting MaterialKey ReactionReference
Lipophilic Alkyl ChainsAzido-teicoplanin pseudoaglyconeAzide-alkyne cycloaddition nih.gov
Perfluoroalkyl MoietiesAzido-teicoplanin pseudoaglyconeAzide-alkyne cycloaddition nih.gov
FullerenopyrrolidineAzido-teicoplanin aglyconeAzide-alkyne cycloaddition researchgate.net

Modification of the N-terminal primary amino group of the teicoplanin aglycone through sulfonylation and acylation reactions represents a key strategy for altering its chemical properties. These reactions allow for the introduction of a wide array of substituents, directly impacting the molecule's lipophilicity and interaction profile.

A series of semisynthetic derivatives has been obtained through the direct sulfonylation of the N-terminus of the teicoplanin pseudoaglycon, yielding sulfonamides. nih.gov This approach, alongside other conjugation methods, has been used to generate libraries of lipoglycopeptides for structure-activity relationship studies. nih.gov

In addition to chemical methods, enzymatic reactions have been explored for scaffold modification. The sulfotransferase StaL, for example, is capable of transferring a sulfate (B86663) group to the teicoplanin aglycone. pnas.orgpnas.org Structural and biochemical studies have revealed that the conformational flexibility of the aglycone scaffold is critical for this enzymatic sulfonation. pnas.orgpnas.org The enzyme recognizes a specific, flattened conformation of the aglycone, allowing it to position the hydroxyl group of the hydroxyphenylglycine (HPG) residue at position 1 for efficient sulfation. pnas.org This highlights how the inherent plasticity of the aglycone core can be exploited for selective enzymatic modification. pnas.org

The total synthesis of the teicoplanin aglycone is a formidable challenge that relies on the precise and sequential construction of its polycyclic core. Key to this process are macrolactamization and diaryl ether formation reactions, which forge the critical ring systems of the heptapeptide (B1575542) backbone. nih.govresearchgate.netacs.org

Two generations of total synthesis have been detailed, differing primarily in the order of ring closures. nih.govacs.org

First-Generation Synthesis: This approach involved coupling an EFG tripeptide precursor to the ABCD ring system. The synthesis then proceeded with the sequential macrocyclization of the DE and FG rings. The 16-membered DE ring was closed via a diaryl ether formation, achieved through a phenoxide nucleophilic aromatic substitution (SNAr) on an o-fluoronitroaromatic substrate, yielding the desired product in 80% yield with a 3:1 atropisomeric ratio. nih.govresearchgate.netacs.org This was followed by the closure of the 14-membered FG ring via macrolactamization, which proceeded with a 66% yield. nih.govresearchgate.netacs.org

Second-Generation Synthesis: To improve efficiency and stereoselectivity, the order of ring closures was reversed. nih.govacs.org In this more convergent approach, the FG ring was closed first via macrolactamization, achieving a high yield of 95%. nih.govresearchgate.net This pre-formed EFG tripeptide was then coupled to the ABCD ring system. The subsequent DE ring closure via diaryl ether formation occurred with exceptional diastereoselectivity (>10:1) and a 76% yield, favoring the natural atropisomer. nih.govacs.org

Table 2: Comparison of Key Macrocyclization Steps in Teicoplanin Aglycone Total Synthesis

Synthetic GenerationKey Reaction & Ring SystemYieldDiastereoselectivity (Atropisomer Ratio)Reference
First Generation Diaryl Ether Formation (DE Ring)80%3:1 nih.govresearchgate.netacs.org
Macrolactamization (FG Ring)66%- nih.govresearchgate.netacs.org
Second Generation Macrolactamization (FG Ring)95%- nih.govresearchgate.netacs.org
Diaryl Ether Formation (DE Ring)76%>10:1 nih.govresearchgate.netacs.org

Synthesis of Dimeric and Multimeric Teicoplanin Aglycone Derivatives

Inspired by the observation that many glycopeptide antibiotics form non-covalent dimers in solution, a phenomenon linked to enhanced antibacterial activity, researchers have pursued the synthesis of covalent dimeric derivatives of teicoplanin. nih.govresearchgate.net As teicoplanin itself does not naturally dimerize due to its lipophilic side chain, synthetic strategies are required to link two aglycone units. nih.gov

The first covalent dimers of teicoplanin were prepared from the teicoplanin pseudoaglycone. nih.gov One successful strategy involved using an α,ω-bis-isothiocyanate linker to covalently join two pseudoaglycone molecules. nih.gov This approach allowed for the creation of dimers connected through the N-termini of the glycopeptide cores.

An alternative, non-covalent dimerization strategy has also been developed. This method involves first coupling an L-histidyl residue to the N-terminus of the teicoplanin pseudoaglycone. nih.govresearchgate.net The resulting histidyl derivative can then form a dimeric coordination complex upon the addition of a Co(III) salt. nih.gov The formation of this dimeric complex was confirmed by DOSY (Diffusion-Ordered Spectroscopy) NMR experiments. nih.gov These dimeric derivatives, both covalent and complexed, have demonstrated high activity against certain teicoplanin-resistant bacterial strains. nih.gov

Biosynthetic Pathways and Enzymatic Tailoring of Teicoplanin Aglycone

Nonribosomal Peptide Synthetase (NRPS) Assembly of Teicoplanin Aglycone Precursors

The core of the teicoplanin aglycone is a heptapeptide (B1575542), a short chain of seven amino acids. Unlike ribosomal protein synthesis, this peptide is assembled by a massive enzymatic complex known as a Nonribosomal Peptide Synthetase (NRPS). researchgate.netscispace.com This system allows for the incorporation of non-proteinogenic amino acids, which are crucial for the final structure and activity of teicoplanin. wikipedia.org

The teicoplanin NRPS is a modular assembly line composed of seven distinct modules, with each module responsible for the selection, activation, and incorporation of a single amino acid into the growing peptide chain. scispace.comnih.gov These seven modules are distributed across four separate proteins (encoded by ORFs 9 to 12, also referred to as Tcp9-12) that work in concert. acs.orgresearchgate.netscispace.com

Each module contains a conserved set of catalytic domains:

Adenylation (A) Domain: This domain acts as the "gatekeeper" of specificity. acs.orgnih.gov It selects a specific amino acid substrate and activates it as an aminoacyl-adenylate at the expense of ATP. scispace.comresearchgate.netrsc.org The A-domains in the teicoplanin NRPS are responsible for selecting the various proteinogenic and non-proteinogenic amino acids that constitute the backbone, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). wikipedia.orgacs.org

Peptidyl Carrier Protein (PCP) Domain (or Thiolation (T) Domain): The activated amino acid is then covalently attached as a thioester to the phosphopantetheinyl cofactor of the PCP domain. scispace.comrsc.org This flexible arm shuttles the substrate and the elongating peptide chain between the other catalytic domains. rsc.org

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream, peptide-loaded PCP domain and the downstream, aminoacyl-loaded PCP domain. scispace.com

Epimerization (E) Domain: Found within specific modules, this domain is responsible for converting an L-amino acid into its D-stereoisomer, adding further structural diversity to the peptide. scispace.com

The assembly line functions in a sequential, stepwise manner, with each module adding one amino acid to the elongating chain. researchgate.net

Table 1: Modular Organization of the Teicoplanin NRPS

ModuleNRPS ProteinActivated Amino AcidKey Domains
1ORF9 (Tcp9)L-4-HpgA-T-C
2ORF9 (Tcp9)L-TyrA-T-E
3ORF10 (Tcp10)L-3,5-DpgC-A-T
4ORF11 (Tcp11)L-4-HpgC-A-T-E
5ORF11 (Tcp11)L-4-HpgC-A-T-E
6ORF11 (Tcp11)L-TyrC-A-T
7ORF12 (Tcp12)L-3,5-DpgC-A-T-X-TE
Data sourced from multiple studies on teicoplanin biosynthesis. acs.orgscispace.comwikipedia.orgrsc.org

The final module of the teicoplanin NRPS (within the Tcp12 protein) terminates with a Type I Thioesterase (TE) domain. researchgate.netscispace.com The primary function of this domain is to catalyze the release of the final peptide product from the NRPS assembly line. rsc.orgnih.gov However, the TE domain in glycopeptide antibiotic biosynthesis is not merely a simple hydrolase. Research has revealed that it functions as a crucial quality-control checkpoint or "logic gate". nih.govacs.org

Detailed in vitro characterization of the teicoplanin TE domain has shown that it exhibits profound selectivity for the fully cyclized, mature aglycone. nih.govacs.org Its catalytic activity is dramatically higher for the correctly cross-linked heptapeptide compared to the linear peptide precursor or partially cyclized intermediates. nih.govacs.org This selectivity ensures that only the completely and correctly folded aglycone is released, preventing the accumulation of non-functional intermediates and maintaining the efficiency of the biosynthetic pathway. acs.orgacs.org The activity of this specialized TE domain has also been shown to depend on an unusual, extended N-terminal linker region that appears unique to glycopeptide NRPS systems. nih.govacs.org

Post-NRPS Oxidative Cyclization Cascade

A defining feature of the teicoplanin aglycone is its rigid, cage-like structure, formed by four cross-links between the aromatic side chains of the amino acid residues. This intricate architecture is installed by a cascade of oxidative enzymes after the linear heptapeptide has been assembled but while it remains tethered to the final NRPS module. researchgate.netresearchgate.netacs.org

The formation of the four biaryl and aryl-ether bonds is catalyzed by a suite of four distinct Cytochrome P450 monooxygenases (often called Oxy enzymes). researchgate.netresearchgate.netnih.gov In teicoplanin biosynthesis, these enzymes are designated OxyB, OxyE, OxyA, and OxyC. nih.govacs.org These enzymes are recruited to the NRPS-bound peptide by a specialized recruitment domain, known as the X-domain, which is located between the final PCP and TE domains on the last NRPS module. acs.orgnih.govresearchgate.net The X-domain acts as a platform, facilitating the sequential binding and action of the different P450s. rsc.orgresearchgate.net

The cross-linking cascade occurs in a defined and sequential order: acs.orgrsc.org

OxyB catalyzes the first cyclization, forming the C-O-D ring by linking the side chains of residue 4 (Hpg) and residue 6 (Tyr). acs.orgresearchgate.net

OxyE is responsible for the second cross-link, unique to teicoplanin-type glycopeptides, which connects residue 1 (Hpg) and residue 3 (Dpg) to form the F-O-G ring. acs.orgmpg.denih.gov

OxyA installs the third cross-link, creating the D-O-E ring between residue 2 (Tyr) and residue 4 (Hpg). acs.org

OxyC performs the final cyclization, forming the AB ring between residues 5 (Hpg) and 7 (Dpg). acs.org

This ordered enzymatic procession is critical for the correct folding and formation of the final aglycone scaffold. acs.org

Table 2: Cytochrome P450 Enzymes in Teicoplanin Aglycone Cyclization

P450 EnzymeCross-Link Formed (Ring)Residues Linked
OxyBC-O-D4 and 6
OxyEF-O-G1 and 3
OxyAD-O-E2 and 4
OxyCAB5 and 7
Data derived from studies on glycopeptide P450 function. acs.orgrsc.orgnih.gov

The formation of multiple macrocycles introduces immense stereochemical complexity, most notably the potential for atropisomerism—a form of axial chirality arising from hindered rotation around a single bond, such as the biaryl bonds created by the Oxy enzymes. The biosynthesis achieves remarkable stereochemical control. acs.org

This control is a direct consequence of the ordered, enzyme-catalyzed cyclization cascade occurring on the NRPS-tethered peptide substrate. acs.org The initial cyclization catalyzed by OxyB forces the peptide into a constrained conformation. This pre-organization of the substrate dictates the trajectory of subsequent ring closures, guiding the formation of the correct atropisomers in the subsequent steps catalyzed by OxyE, OxyA, and OxyC. acs.orgnih.gov The interaction between the P450 enzymes and the X-domain platform on the NRPS ensures that the cyclizations occur at the correct positions and with the correct stereochemistry, leading to a single, well-defined three-dimensional structure for the aglycone core. researchgate.netmpg.de

Glycosylation and Acylation Tailoring Steps

Once the fully cyclized and stereochemically defined aglycone is cleaved from the NRPS by the TE domain, it is released into the cytoplasm where it undergoes several additional tailoring reactions. researchgate.netwikidoc.org These post-assembly modifications, primarily glycosylation and acylation, are essential for the final biological activity of teicoplanin. nih.govfrontiersin.org

The tailoring process involves a series of dedicated enzymes encoded within the teicoplanin gene cluster: wikidoc.orgwikipedia.orgfrontiersin.org

A glycosyltransferase, Tei10 *, initiates the process by attaching an N-acetyl-β-D-glucosamine (GlcNAc) moiety to the hydroxyl group of the Hpg residue at position 4. wikipedia.orgfrontiersin.org

A deacetylase, Tei2 *, then removes the acetyl group from this newly attached sugar. wikipedia.orgnih.gov

An acyltransferase, Tei11 *, attaches a long fatty acyl chain to the amino group of the glucosamine (B1671600) at position 4. wikipedia.org The specific fatty acid chain can vary, leading to the different components of the teicoplanin complex. wikidoc.org

A second glycosyltransferase, Tei1 , attaches another GlcNAc sugar, this time to the β-hydroxyl group of the tyrosine residue at position 6. frontiersin.org

Finally, a mannosyltransferase, Tei3 *, adds a D-mannose (B1359870) sugar to the Hpg residue at position 7. wikidoc.orgfrontiersin.org

These sequential glycosylation and acylation events "decorate" the aglycone core, completing the biosynthesis of the mature teicoplanin molecule. jic.ac.uk

Table 3: Post-NRPS Tailoring Enzymes in Teicoplanin Biosynthesis

EnzymeEnzyme TypeFunction
Tei10GlycosyltransferaseAttaches GlcNAc to residue 4
Tei2DeacetylaseRemoves acetyl group from GlcNAc at residue 4
Tei11AcyltransferaseAttaches fatty acyl chain to glucosamine at residue 4
Tei1GlycosyltransferaseAttaches GlcNAc to residue 6
Tei3MannosyltransferaseAttaches D-mannose to residue 7
Data compiled from characterization studies of teicoplanin tailoring enzymes. wikidoc.orgwikipedia.orgfrontiersin.orgjic.ac.uk

Identification and Characterization of Glycosyltransferases (GTs)

The teicoplanin gene cluster harbors several genes encoding glycosyltransferases (GTs), the enzymes responsible for attaching sugar residues to the peptide scaffold. nih.gov Key among these are tei1* (also referred to as orf1 or tGtfB), tei3* (orf17), and tei10 (orf23 or tGtfA), which have been biochemically characterized. nih.govscispace.comresearchgate.net

The glycosylation sequence begins with the attachment of an N-acetyl-d-glucosamine (GlcNAc) moiety to the β-hydroxyl group of the 3-chloro-β-hydroxytyrosine residue at position 6 of the aglycone, a reaction catalyzed by the GT encoded by tei1. nih.govacs.orgnih.gov Another GT, encoded by tei10, is responsible for transferring a GlcNAc residue to the 4-hydroxyphenylglycine at position 4. nih.govscispace.com A third GT, Tei3*, subsequently adds a d-mannose unit to the hydroxyl group of the 4-hydroxyphenylglycine at position 7. researchgate.netfrontiersin.org The precise timing and order of these glycosylation events are critical for the maturation of the teicoplanin molecule. nih.gov

Table 1: Glycosyltransferases in Teicoplanin Biosynthesis

GeneEnzyme NameSugar TransferredAttachment Site on Aglycone
tei1* (orf1)tGtfBN-acetyl-d-glucosamine (GlcNAc)Amino acid residue 6
tei10* (orf23)tGtfAN-acetyl-d-glucosamine (GlcNAc)Amino acid residue 4
tei3* (orf17)Tei3d-mannoseAmino acid residue 7

Biosynthesis of Non-Conventional Sugar Donors for Glycopeptide Aglycone Decoration

The sugar moieties incorporated into teicoplanin, specifically α-d-mannose and N-acetylglucosamine (GlcNAc), are derived from primary metabolism. frontiersin.org The activated forms of these sugars, UDP-d-mannose and UDP-N-acetylglucosamine, serve as the donor substrates for the glycosyltransferase reactions. The genes required for the synthesis of these conventional sugar donors are typically part of the organism's central metabolic pathways rather than being clustered with the teicoplanin-specific biosynthetic genes. frontiersin.org This contrasts with other glycopeptide antibiotics, such as vancomycin (B549263), whose gene clusters often include genes for the synthesis of non-conventional sugars like L-vancosamine. frontiersin.org The availability of these sugar precursors from primary metabolism ensures a steady supply for the decoration of the teicoplanin aglycone. frontiersin.org

Pseudoaglycone Deacetylases and Their Substrate Specificity in Teicoplanin Biosynthesis

A critical tailoring step in teicoplanin maturation is the deacetylation of the GlcNAc residue attached to the aglycone. acs.orgnih.gov This reaction is catalyzed by a specific pseudoaglycone deacetylase, encoded by the gene orf2* (also known as tei2*). acs.orgfrontiersin.orgillinois.edu This enzyme removes the acetyl group from the N-acetyl-d-glucosamine that has been attached to the aglycone, creating a free amino group on the glucosamine. acs.orgnih.gov This deacetylation is a prerequisite for the subsequent attachment of a long-chain fatty acid, a modification that distinguishes teicoplanin as a lipoglycopeptide and is crucial for its antibacterial efficacy. acs.orgnih.gov

The teicoplanin pseudoaglycone deacetylase exhibits significant substrate specificity. nih.govrcsb.org Structural studies have revealed that the enzyme has a unique, mobile capping lid that likely determines this specificity, ensuring that it acts only on the N-acetyl-glucosaminyl pseudoaglycone intermediate. nih.govrcsb.orgmdpi.com This specificity prevents deacetylation from occurring on other acetylated molecules or at incorrect stages of the biosynthetic pathway. rsc.org The enzyme recognizes the r4 GlcNAc as a key feature for molecular recognition. rsc.org

Genetic Determinants and Engineering of Glycosylation Patterns

The genes encoding the glycosyltransferases and other tailoring enzymes for teicoplanin biosynthesis are located together in a large biosynthetic gene cluster (BGC). scispace.comnih.govsecondarymetabolites.org This clustering facilitates the coordinated regulation of the entire pathway. nih.gov Understanding these genetic determinants has provided a foundation for the genetic engineering of teicoplanin to create novel derivatives. nih.govacs.org

By manipulating the glycosyltransferase genes, it is possible to alter the glycosylation pattern of the final molecule, a process known as glycoengineering. nih.goveurocarb2025.comacs.org For example, introducing cloned GTF genes from other glycopeptide producers into a teicoplanin-related producer has resulted in the creation of hybrid glycopeptide antibiotics with different sugar decorations. nih.gov Some glycosyltransferases exhibit relaxed substrate specificity, allowing them to glycosylate unnatural substrates, such as the GtfE enzyme, which can efficiently add glucose to the teicoplanin aglycone. acs.org These engineered biosynthesis and chemoenzymatic strategies offer powerful tools for generating novel teicoplanin analogs, potentially with improved activity against resistant bacteria or enhanced pharmacokinetic properties. acs.orgacs.orguninsubria.it

Molecular Mechanism of Action and Ligand Target Interactions of Teicoplanin Aglycone Derivatives

Inhibition of Bacterial Cell Wall Biosynthesis at the Molecular Level

The antibacterial action of teicoplanin aglycone derivatives is a multi-step process that ultimately leads to cell lysis. evitachem.com This involves direct interaction with peptidoglycan precursors and subsequent interference with key enzymatic reactions.

Binding to D-alanyl-D-alanine Terminus of Peptidoglycan Precursors

The foundational step in the mechanism of action for teicoplanin aglycone derivatives is their ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. evitachem.comontosight.aiwikipedia.orgkoreamed.org This binding event is crucial and is facilitated by the formation of a complex stabilized by five hydrogen bonds between the aglycone and the D-Ala-D-Ala sequence. researchgate.netnih.govbasicmedicalkey.com The teicoplanin aglycone possesses a distinct, curved conformation that creates a concave binding pocket, effectively sequestering the peptide target. nih.gov This binding prevents the peptidoglycan precursors from being incorporated into the growing cell wall. ontosight.ai

Derivatives of teicoplanin aglycone, even with modifications, generally retain this D-Ala-D-Ala binding capability. jst.go.jp However, the specific activity can be influenced by these modifications. For instance, some dimeric derivatives of teicoplanin have shown high activity against vancomycin-resistant enterococci (VRE) that possess the VanA resistance gene, suggesting a nuanced interaction with the cell wall precursors in these resistant strains. nih.gov

Interference with Transglycosylation Processes by Teicoplanin Aglycone Derivatives

By binding to the D-Ala-D-Ala terminus of the lipid-linked peptidoglycan precursor, known as Lipid II, teicoplanin aglycone derivatives sterically hinder the action of transglycosylase enzymes. patsnap.comkoreamed.orgresearchgate.net These enzymes are responsible for polymerizing the glycan strands of the cell wall. researchgate.net The sequestration of the Lipid II substrate prevents its proper recognition and utilization by transglycosylases, thereby inhibiting the elongation of the peptidoglycan chains. microbeonline.comresearchgate.net Some studies suggest that certain teicoplanin derivatives might also directly target the transglycosylation complex, adding another layer to their inhibitory mechanism. researchgate.net

Inhibition of Transpeptidation Processes by Teicoplanin Aglycone Derivatives

Following the inhibition of transglycosylation, teicoplanin aglycone derivatives also block the transpeptidation step of cell wall synthesis. evitachem.comwikipedia.orgkoreamed.org Transpeptidation is the final enzymatic reaction in peptidoglycan synthesis, where cross-links are formed between adjacent peptide side chains, giving the cell wall its essential rigidity. By binding to the D-Ala-D-Ala terminus, the aglycone derivatives prevent the substrate from accessing the active site of transpeptidase enzymes (also known as penicillin-binding proteins or PBPs). patsnap.commicrobeonline.com This steric hindrance effectively halts the cross-linking process, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in bacterial cell death. evitachem.com

Comparative Mechanistic Studies with Related Glycopeptides

The unique structural features of teicoplanin aglycone derivatives, particularly their hydrophobic side chains, differentiate their mechanism of action from other glycopeptides like vancomycin (B549263).

Influence of Hydrophobic Side Chains on Target Interaction and Membrane Localization

A key distinguishing feature of teicoplanin and its derivatives is the presence of a lipophilic fatty acid side chain. koreamed.orgresearchgate.net This hydrophobic tail is proposed to anchor the antibiotic to the bacterial cytoplasmic membrane. researchgate.netoup.com This membrane anchoring localizes the molecule at the site of peptidoglycan synthesis, increasing its effective concentration near its target, the D-Ala-D-Ala terminus of Lipid II. oup.com This enhanced localization is believed to facilitate a more efficient intramolecular binding to the peptidoglycan precursors compared to the intermolecular binding typical of vancomycin, which lacks such a hydrophobic anchor. oup.com This increased lipophilicity not only contributes to greater antibacterial potency but also allows for better penetration into cellular tissues. nih.govkoreamed.orgresearchgate.net

Studies comparing teicoplanin derivatives with vancomycin have shown that the hydrophobic substituents are generally associated with increased activity against both sensitive and resistant bacterial strains. nih.gov The nature and length of these alkyl chains can influence the in vitro and in vivo antimicrobial activities. jst.go.jp

Differentiating Molecular Mechanisms Against Bacterial Cell Wall Precursors

While both teicoplanin and vancomycin families of glycopeptides target the D-Ala-D-Ala terminus, the presence of the hydrophobic side chain in teicoplanin derivatives leads to mechanistic distinctions. nih.govkoreamed.org The membrane-anchoring property of teicoplanin derivatives is thought to be a significant factor in their enhanced activity against certain bacteria, like enterococci, compared to vancomycin. oup.commdpi.com

Furthermore, some semisynthetic derivatives of teicoplanin have demonstrated activity against vancomycin-resistant strains. researchgate.net This suggests that these derivatives may have additional or altered mechanisms of action beyond simple D-Ala-D-Ala binding. For example, certain lipophilic derivatives have been shown to inhibit the transglycosylase stage even in the absence of strong binding to D-Ala-D-Ala or its resistant counterpart, D-Ala-D-Lac, indicating a potential direct interaction with the enzyme or a different aspect of the cell wall synthesis machinery. nih.gov

Table 1: Key Mechanistic Features of Teicoplanin Aglycone Derivatives

Feature Description References
Primary Target D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors ontosight.ai, wikipedia.org, evitachem.com, koreamed.org
Binding Mechanism Formation of five hydrogen bonds within a concave binding pocket researchgate.net, nih.gov, basicmedicalkey.com
Enzymatic Inhibition Interference with both transglycosylation and transpeptidation wikipedia.org, evitachem.com, koreamed.org, researchgate.net, patsnap.com
Key Structural Element Hydrophobic fatty acid side chain koreamed.org, researchgate.net, oup.com
Membrane Interaction Anchoring to the bacterial cytoplasmic membrane oup.com, researchgate.net

Molecular Recognition and Binding Dynamics in Solution

The interaction between teicoplanin aglycone derivatives and their bacterial targets, specifically the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of peptidoglycan precursors, is a highly specific process governed by intricate molecular recognition events. core.ac.uknih.gov In solution, the dynamics of this binding are characterized by the formation of precise intermolecular forces and significant conformational adjustments by the antibiotic scaffold.

The primary mechanism for the recognition and high-affinity binding of teicoplanin aglycone derivatives to their target peptide is the formation of a well-defined network of hydrogen bonds. nih.gov These interactions occur between the peptide backbone of the teicoplanin aglycone and the D-Ala-D-Ala terminus of the lipid II precursor. nih.govresearchgate.net Crystal structure analyses of complexes between teicoplanin and its target peptide reveal that the antibiotic recognizes its ligand through a combination of five crucial hydrogen bonds. nih.gov This hydrogen bond pattern is a conserved feature among glycopeptide antibiotics, creating a stable complex that sequesters the peptidoglycan precursor and inhibits cell wall synthesis. core.ac.ukmdpi.com

The teicoplanin aglycone forms a binding pocket where its peptide backbone acts as a receptor for the carboxylate group of the terminal D-alanine of the ligand. nih.gov This specific recognition is critical for the antibiotic's function. The strength of the electrostatic interaction with the carboxylate group is cooperatively enhanced by adjacent functional groups on the ligand. researchgate.net Studies using Nuclear Magnetic Resonance (NMR) and competition experiments with analogues like N-acetyl-D-alanine (NADA) have confirmed that these hydrogen bonding interactions are critical for enantioselective recognition and binding. core.ac.ukmdpi.comresearchgate.net

The key hydrogen bonds are established between the amide groups of the teicoplanin backbone and the carbonyl and amide groups of the ligand's D-Ala-D-Ala motif. nih.govmdpi.com This network effectively locks the ligand into the binding pocket.

Table 1: Key Hydrogen Bonding Interactions in the Teicoplanin Aglycone-Ligand Complex This table summarizes the principal hydrogen bonds formed between the teicoplanin aglycone backbone and the D-Ala-D-Ala peptide ligand, as described in structural studies.

Teicoplanin Aglycone Donor/Acceptor Ligand (D-Ala-D-Ala) Donor/Acceptor Interaction Type
Amide NH of Residue 2 Carbonyl O of terminal D-Ala Hydrogen Bond
Carbonyl O of Residue 2 Amide NH of terminal D-Ala Hydrogen Bond
Amide NH of Residue 3 Carbonyl O of terminal D-Ala Hydrogen Bond
Carbonyl O of Residue 4 Amide NH of terminal D-Ala Hydrogen Bond
Amide NH of Residue 4 Carbonyl O of penultimate D-Ala Hydrogen Bond

Source: Adapted from descriptions in structural analyses. nih.govmdpi.com

The teicoplanin aglycone scaffold, despite its complexity and multiple cross-links, possesses significant conformational flexibility, which is crucial for its biological activity. pnas.orgpnas.org Structural studies comparing the antibiotic in its free and ligand-bound states have revealed substantial conformational changes upon binding. nih.gov In the absence of a ligand, the teicoplanin aglycone can adopt a more "open" and flattened conformation. nih.gov However, upon interacting with the D-Ala-D-Ala target, the molecule undergoes a significant structural rearrangement to form a more "closed," concave, cup-shaped architecture that envelops the ligand. nih.govpnas.org

This conformational transition involves several peptide flips within the backbone, which effectively closes the binding pocket around the ligand. nih.gov This induced-fit mechanism not only establishes the hydrogen bonding network but also shields the ligand from the solvent, further stabilizing the complex through multiple van der Waals interactions. nih.gov The interior face of the binding pocket, formed by the side chains of specific amino acid residues of the aglycone, provides a complementary surface to the peptide ligand. nih.gov

The inherent plasticity of the aglycone scaffold has been further demonstrated in studies with tailoring enzymes, where the aglycone binds to the enzyme's active site in a "flattened" conformation, which differs significantly from the canonical cup-shaped structure observed in the ligand-bound state. pnas.orgpnas.org This flattened state is critical for allowing the aglycone to fit into the narrow binding tunnels of these enzymes. pnas.org The conformational variability is not minor; quantitative analysis shows significant root-mean-square deviation (RMSD) between different states, highlighting a remarkable degree of structural adaptability. pnas.orgpnas.org For instance, the RMSD between the flattened desulfo-A47934 aglycone (DSA) and the cup-shaped teicoplanin aglycone 1 is substantial, indicating a major structural difference. pnas.org

Table 2: Comparison of Teicoplanin Aglycone Conformations This table presents root-mean-square deviation (RMSD) values that quantify the structural differences between various conformations of teicoplanin-class aglycones, illustrating the scaffold's flexibility.

Conformation 1 Conformation 2 RMSD (Å) for Common Atoms Implication
Desulfo-A47934 aglycone (DSA) (Flattened) Ristocetin A (Cup-shaped) 2.4 Significant conformational difference
Teicoplanin aglycone 1 (Cup-shaped) Ristocetin A (Cup-shaped) 0.44 High structural similarity
Desulfo-A47934 aglycone (DSA) (Flattened) Teicoplanin aglycone 1 (Cup-shaped) 0.51 (residues 4-7) Partial similarity, significant differences in residues 1-3
Desulfo-A47934 aglycone (DSA) (Flattened) Teicoplanin aglycone (from Orf2* complex) 0.48 High similarity between two flattened conformations

Source: Data derived from structural comparison studies. pnas.orgpnas.org


Structure Activity Relationship Sar Studies of Teicoplanin Aglycone Derivatives

Impact of Specific Structural Modifications on Molecular Activity

The heptapeptide (B1575542) core of the teicoplanin aglycone presents multiple sites for chemical modification, with the amino acid residues at positions 1, 3, and 7 being of particular interest to researchers. Strategic substitutions at these positions have been shown to significantly influence the antibacterial spectrum and potency of the resulting derivatives.

One area of investigation has been the replacement of the natural amino acids at positions 1 and 3. nih.gov This approach is aimed at creating derivatives that can effectively interact with both the standard D-Ala-D-Ala target in susceptible bacteria and the D-Ala-D-Lactate target in vancomycin-resistant strains. nih.gov For instance, the substitution of the amino acid at position 1 with D-lysine or D-methylleucine, and the amino acid at position 3 with L-phenylalanine or L-lysine, has been explored. nih.gov These modifications have led to the synthesis of novel dalbaheptide methyl ester aglycons. nih.gov

Notably, the derivative MDL 64,945, which incorporates D-Lysine at position 1 and L-Lysine at position 3, demonstrated excellent activity against various staphylococcal species, including S. aureus, S. epidermidis, and S. haemolyticus. nih.gov However, this particular derivative was found to be inactive against VanA enterococci. nih.gov In contrast, derivatives MDL 63,166 (D-Lys1-Phe-3) and MDL 64,468 (D-MeLeu1-Lys3) showed some level of activity against VanA strains of E. faecalis. nih.gov

Modifications at the C-terminal amino acid residue 7 have also been a focus of SAR studies. A series of 7d-aminomethylated derivatives and their corresponding amides have been synthesized with the goal of achieving activity against vancomycin-resistant VanA enterococci. nih.gov Among the mono-modified compounds, the 7d-n-decylaminomethyl derivative was identified as the most active against these resistant strains. nih.gov Further modification of this derivative into amides, such as with 3-dimethylamino-propylamine or methylamine, resulted in compounds that were up to four times more active against glycopeptide-susceptible Gram-positive bacteria. nih.gov However, this enhancement in activity against susceptible strains was accompanied by a decrease in activity against VanA enterococci. nih.gov

These findings underscore the critical role that the specific positioning of substituents plays in determining the antibacterial profile of teicoplanin aglycone derivatives.

DerivativePosition 1 SubstitutionPosition 3 SubstitutionPosition 7 ModificationKey Activity Profile
MDL 64,945D-LysineL-Lysine-Excellent anti-staphylococcal activity; inactive against VanA enterococci. nih.gov
MDL 63,166D-LysineL-Phenylalanine-Some activity against VanA strains of E. faecalis. nih.gov
MDL 64,468D-MethylleucineL-Lysine-Some activity against VanA strains of E. faecalis and moderate activity against one VanA isolate of E. faecium. nih.gov
7d-n-decylaminomethyl derivative--7d-n-decylaminomethylMost active against VanA enterococci among mono-modified compounds. nih.gov
Amides of 7d-n-decylaminomethyl derivative--Amides with 3-dimethylamino-propylamine or methylamineUp to four times more active against glycopeptide-susceptible bacteria; less active against VanA enterococci. nih.gov

Studies on semisynthetic lipophilic glycopeptide antibiotic derivatives have revealed that even minor differences in side chain length and lipophilicity can have a significant impact on their biological activity. nih.gov A variety of lipophilic groups have been coupled to the N-terminus of the teicoplanin pseudoaglycon core, including bis-alkylthio maleimides and single alkyl/aryl chains. nih.gov

The length of these lipophilic side chains is a critical determinant of antibacterial activity. The role of hydrophobic side chains has been recognized as a key factor in the antibacterial activity of semisynthetic glycopeptide antibiotics. jst.go.jp The addition of these lipophilic tails can enhance the molecule's ability to anchor to the bacterial cell membrane, thereby increasing its effective concentration at the site of action.

Modification StrategyLipophilic GroupImpact on Activity
Coupling to N-terminusBis-alkylthio maleimidesSignificant impact on antiviral activity and cytotoxicity. nih.gov
Coupling to N-terminusSingle alkyl/aryl chainsMinor differences in side chain length and lipophilicity have a significant impact on activity. nih.gov

The introduction of halogen atoms into the structure of teicoplanin aglycone derivatives represents another avenue for modulating their biological activity and conformational properties. Halogenation can influence a molecule's electronic distribution, lipophilicity, and steric profile, all of which can affect its interaction with its biological target.

While specific studies on halogenated teicoplanin aglycone derivatives are an area of ongoing research, broader studies on the influence of halogen substituents in other classes of molecules provide some general principles that may be applicable. For example, in a series of halogen-substituted flavonoids, it was observed that moving from fluorine to iodine resulted in a progressive increase in antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the size of the halogen atom may be a more dominant factor than its polarity or electronic effects in determining potency. nih.gov

Conformational Analysis and Bioactive Conformation of Teicoplanin Aglycone Scaffolds

The three-dimensional structure, or conformation, of the teicoplanin aglycone is a critical determinant of its biological activity. The cup-shaped scaffold of the aglycone must adopt a specific conformation to effectively bind to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. researchgate.net Understanding the conformational landscape of the teicoplanin aglycone and its derivatives is therefore essential for rational drug design.

A variety of spectroscopic techniques have been employed to probe the conformational properties of the teicoplanin aglycone and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool in this regard. NMR studies have been instrumental in determining the solution-state structures of these molecules and have revealed that teicoplanin can exist in two main conformers. nih.gov These conformers differ by a rotation of approximately 180 degrees of a sugar residue and have been shown to have different binding affinities for cell wall analogues. nih.gov

Spectroscopic TechniqueInformation GainedKey Findings for Teicoplanin Aglycone
Nuclear Magnetic Resonance (NMR)Solution-state structure, conformational dynamicsTeicoplanin exists in two main conformers with different binding affinities. nih.gov
Circular Dichroism (CD)Secondary structure, overall chiralityCan detect conformational changes upon modification or ligand binding. nih.gov
Vibrational Circular Dichroism (VCD)Detailed conformational information, particularly from the amide I regionProvides insights into the secondary structure of related lipoglycopeptides. nih.gov

In conjunction with experimental techniques, computational modeling has become an indispensable tool for exploring the conformational landscape of the teicoplanin aglycone scaffold. nih.gov Molecular modeling techniques can be used to generate and evaluate a wide range of possible conformations, providing insights into the relative energies of different structures and the barriers to conformational change. nih.gov

Computational studies have been used to model the binding of teicoplanin to its target, revealing the importance of conformational flexibility in the aglycone scaffold. researchgate.net For the molecule to bind effectively, the cup-shaped scaffold must be able to flatten to allow for optimal interaction with the target peptide. researchgate.net This highlights that the bioactive conformation may not be the lowest energy conformation in the unbound state.

By combining computational modeling with experimental data from techniques like NMR, a more complete picture of the conformational preferences and bioactive conformation of teicoplanin aglycone derivatives can be obtained. nih.gov This integrated approach is crucial for understanding the SAR of these complex molecules and for the design of new derivatives with improved activity.

Dimerization, Aggregation, and Their Role in Molecular Activity

The quaternary structure of glycopeptide antibiotics, particularly their ability to form dimers and larger aggregates, plays a significant role in their mechanism of action and antibacterial efficacy. While dimerization is a well-established characteristic of antibiotics like vancomycin (B549263), the behavior of teicoplanin and its derivatives is more complex. This section explores the self-association properties of teicoplanin aglycone derivatives in aqueous solution and the subsequent effects of these dimeric and aggregated structures on their potency in binding to their molecular targets.

Self-Association Properties of Teicoplanin Aglycone Derivatives in Aqueous Solution

The parent teicoplanin molecule is generally considered not to form non-covalent dimers in the same manner as vancomycin, a characteristic attributed to the presence of its apolar acyl tag. nih.gov However, studies on teicoplanin aglycone and its derivatives reveal a capacity for self-association, ranging from weak dimerization to the formation of larger aggregates.

Research on the teicoplanin aglycone analogue, LY154989, which lacks the characteristic C11 acyl chain, has demonstrated that it undergoes concentration-dependent aggregation in aqueous solutions. rsc.org This finding is significant as it indicates that the aglycone core itself, independent of the lipophilic side chain, possesses intrinsic properties that promote self-association. Furthermore, this analogue was also observed to dimerize, albeit weakly, in aqueous environments. rsc.org The aggregation of LY154989 can be disrupted by the introduction of bacterial cell wall precursor analogues, suggesting a dynamic equilibrium that can be influenced by the presence of the biological target. rsc.org

The introduction of lipophilic substituents to the teicoplanin pseudoaglycone has also been shown to induce the formation of nanoaggregates in solution. nih.gov This indicates that while the native acyl chain may hinder dimerization, synthetic modifications can be strategically employed to promote aggregation.

In contrast to the weak dimerization of the aglycone, the parent teicoplanin A2 molecule has been shown to form large oligomeric structures, on the order of 19-mers, in aqueous solution. nih.govresearchgate.net It has been hypothesized that such aggregation may contribute to an enhanced binding potency. nih.gov However, this extensive aggregation could also potentially reduce the effective concentration of the monomeric antibiotic available to bind to its target. nih.gov

Self-Association Behavior of Teicoplanin and its Derivatives
CompoundKey Structural FeatureObserved Self-Association Behavior
TeicoplaninContains apolar acyl chainDoes not form non-covalent dimers; forms large oligomers (~19-mers) nih.govnih.govresearchgate.net
LY154989 (Teicoplanin Aglycone Analogue)Lacks C11 acyl chainForms concentration-dependent aggregates and weak dimers rsc.org
Lipophilic Teicoplanin Pseudoaglycone DerivativesSynthetically added lipophilic substituentsFormation of nanoaggregates nih.gov

Effects of Dimeric Structures on Target Binding Potency

While native teicoplanin interacts with its D-alanyl-D-alanine target as a monomer, the synthesis of covalent dimeric derivatives of the teicoplanin aglycone has been explored as a strategy to enhance antibacterial activity, particularly against resistant strains. nih.govnih.gov The rationale behind this approach is rooted in the concept of multivalency, or the chelate effect, where a dimeric structure can lead to a significant increase in binding affinity. nih.gov Once one of the glycopeptide units binds to the target, the second unit is held in close proximity, facilitating a second binding event in an effectively intramolecular fashion. nih.gov

Studies on both covalently linked dimers and a cobalt(III)-induced dimeric complex of a teicoplanin pseudoaglycone derivative have demonstrated the potential of this strategy. These dimeric structures exhibited high activity against VanA teicoplanin-resistant enterococci. nih.gov This is a noteworthy finding, as the VanA resistance mechanism involves the alteration of the binding target, which typically reduces the efficacy of monomeric glycopeptides. The enhanced activity of the dimeric derivatives against this resistant phenotype suggests that the multivalent interactions can overcome the reduced affinity for the modified target.

However, the impact of dimerization on potency is not universally positive across all bacterial strains. The same dimeric derivatives that were effective against VanA enterococci showed somewhat lower activity against enterococci with the VanB resistance gene and against non-resistant enterococci when compared to their monomeric counterparts. nih.gov This highlights the nuanced and strain-dependent nature of the structure-activity relationship for these dimeric compounds.

Furthermore, investigations into the teicoplanin aglycone analogue LY154989 have revealed that its weak dimerization is weakly cooperative with ligand binding. rsc.org This is in contrast to other glycopeptides like dalbavancin, which exhibits strong anti-cooperative dimerization with ligand binding. rsc.org

Activity of Monomeric and Dimeric Teicoplanin Aglycone Derivatives
Compound TypeTarget BacteriaObserved Activity
Covalent and Co(III)-complex Dimers of Teicoplanin PseudoaglyconeVanA Teicoplanin-Resistant EnterococciHigh activity nih.gov
Covalent and Co(III)-complex Dimers of Teicoplanin PseudoaglyconeVanB-Resistant and Non-Resistant EnterococciLower activity compared to monomeric compounds nih.gov
LY154989 (weakly dimerizing)-Weakly cooperative dimerization with ligand binding rsc.org

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Them

Molecular Basis of Glycopeptide Resistance in Bacteria

The primary mechanism of high-level resistance to glycopeptide antibiotics involves a fundamental alteration of the antibiotic's target within the bacterial cell wall. Glycopeptides function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall synthesis. nih.govmdpi.comnih.gov This inhibition ultimately compromises cell wall integrity, leading to bacterial lysis. researchgate.net Resistant bacteria have evolved a sophisticated system to remodel this target site, drastically reducing the binding affinity of glycopeptide molecules. researchgate.net

The cornerstone of glycopeptide resistance is the replacement of the terminal D-Ala-D-Ala dipeptide in peptidoglycan precursors with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comresearchgate.net This substitution is highly effective because it eliminates or alters a critical hydrogen bond interaction between the antibiotic and its target. asm.orgoup.com The replacement of the terminal D-alanine with D-lactate results in the loss of a key hydrogen bond, leading to a 1,000-fold reduction in the binding affinity of vancomycin (B549263), a related glycopeptide. asm.orgoup.com Similarly, the substitution with D-serine introduces steric hindrance that also significantly lowers the antibiotic's affinity for the precursor. nih.gov

D-Ala-D-Lac: This modification is associated with high-level resistance phenotypes, such as VanA, VanB, and VanD, and is considered the most clinically significant mechanism. asm.orgnih.gov Bacteria expressing this resistance type synthesize a depsipeptide (an ester bond instead of a peptide bond) at the terminus of the peptidoglycan precursor. researchgate.netoup.com

D-Ala-D-Ser: This alteration typically confers a lower level of resistance and is characteristic of VanC, VanE, and VanG phenotypes. asm.orgnih.govnih.gov In this case, the terminal D-alanine is replaced by another amino acid, D-serine. qmul.ac.uk

The successful implementation of this resistance strategy requires not only the synthesis of these altered precursors but also the elimination of the native, susceptible D-Ala-D-Ala-containing precursors. asm.org

A specific set of enzymes, encoded by the van gene clusters, orchestrates the biosynthesis of the modified peptidoglycan precursors. mdpi.com Two of the most crucial enzymes in the D-Ala-D-Lac pathway are VanH and VanA.

VanH Dehydrogenase: This enzyme is an α-keto acid reductase that catalyzes the conversion of pyruvate (B1213749) into D-lactate. nih.govnih.gov This reaction provides the necessary D-lactate substrate for the subsequent step in the modified pathway. nih.govnih.gov

VanA Ligase: VanA is a D-Ala-D-Lac ligase that catalyzes the formation of an ester bond between D-alanine and the D-lactate supplied by VanH, creating the D-Ala-D-Lac depsipeptide. nih.govnih.gov This enzyme is a pivotal component of the resistance mechanism, as it directly produces the altered molecule that evades glycopeptide binding. mdpi.com

Another critical enzyme in this pathway is VanX , a D,D-dipeptidase. VanX specifically hydrolyzes any remaining D-Ala-D-Ala dipeptides produced by the host's normal cell wall synthesis machinery. nih.govnih.gov This "editing" function is essential for ensuring that only the modified D-Ala-D-Lac precursors are incorporated into the growing peptidoglycan, a necessary step for the expression of high-level resistance. nih.govoup.com

EnzymeFunctionAssociated Resistance PathwayReference
VanH DehydrogenaseConverts pyruvate to D-lactateD-Ala-D-Lac nih.govnih.govnih.gov
VanA LigaseCatalyzes the synthesis of D-Ala-D-LacD-Ala-D-Lac nih.govmdpi.comnih.gov
VanX DipeptidaseHydrolyzes D-Ala-D-Ala dipeptidesD-Ala-D-Lac nih.govnih.gov
VanC/VanE/VanG LigasesCatalyzes the synthesis of D-Ala-D-SerD-Ala-D-Ser nih.govqmul.ac.uk

Genetic Determinants of Teicoplanin Resistance in Pathogens

The enzymatic machinery responsible for resistance is encoded by specific genes, often organized into clusters or operons. The expression of these genes is tightly controlled by regulatory systems that allow bacteria to respond to the presence of glycopeptide antibiotics.

Resistance to glycopeptides is mediated by several distinct van gene clusters, with nine types identified to date (vanA, vanB, vanC, vanD, vanE, vanG, vanL, vanM, and vanN). mdpi.com These operons are often located on mobile genetic elements like transposons and plasmids, facilitating their spread among bacteria. mdpi.com

vanA Gene Cluster: This is one of the most common and clinically important clusters, conferring high-level, inducible resistance to both vancomycin and teicoplanin. mdpi.commdpi.comivami.com A typical vanA operon, found on the transposon Tn1546, includes the regulatory genes vanR and vanS, and the structural genes vanH, vanA, and vanX, which encode the core enzymatic pathway for D-Ala-D-Lac synthesis. oup.comnih.govmdpi.com

vanB Gene Cluster: This cluster also mediates high-level resistance to vancomycin but, crucially, not to teicoplanin. mdpi.commdpi.com Its expression is induced by vancomycin only. nih.gov

vanRSJKHAX Cluster: Found in organisms like Streptomyces coelicolor, this gene cluster confers resistance to both vancomycin and teicoplanin. nih.govnih.gov While the vanHAX genes are responsible for reprogramming peptidoglycan biosynthesis, the vanJ gene within this cluster has been shown to play a unique and independent role in teicoplanin resistance. nih.govnih.gov

vanJ Gene: Research has demonstrated that vanJ alone is sufficient to confer resistance to teicoplanin in S. coelicolor, independent of the VanHAX pathway. nih.gov VanJ is a membrane protein that provides specific resistance to teicoplanin and related antibiotics, but not to vancomycin-like structures. nih.gov This suggests a distinct mechanism of action for teicoplanin that can be countered by VanJ, highlighting the complexity of glycopeptide resistance beyond simple target modification. nih.gov

The expression of resistance genes is typically controlled by two-component regulatory systems (TCS), which allow bacteria to sense and respond to external stimuli, such as the presence of an antibiotic.

VanS/VanR System: This is the canonical TCS for regulating many van operons, including vanA and vanB. nih.govnih.gov VanS is a membrane-bound sensor histidine kinase that detects the presence of glycopeptides in the environment. nih.govresearchgate.net Upon antibiotic binding, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR, a cytoplasmic response regulator. researchgate.netnih.gov Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the vanHAX operon and switching on the production of the resistance enzymes. researchgate.netnih.gov

VraS/VraR and WalK/WalR Systems: In Staphylococcus aureus, other two-component systems are also implicated in glycopeptide resistance, often contributing to intermediate-level resistance phenotypes (hVISA and VISA). frontiersin.org The VraSR system is a key regulator of the cell wall stress response, and mutations in the vraS gene are commonly found in clinical VISA isolates. researchgate.net Similarly, the WalKR (also known as YycFG) system is an essential TCS that plays a critical role in controlling cell wall metabolism. frontiersin.org Alterations in these regulatory pathways can lead to changes in cell wall thickness and structure, contributing to reduced susceptibility to teicoplanin and vancomycin. frontiersin.org

Rational Design of Teicoplanin Aglycone Derivatives to Circumvent Resistance

Overcoming established resistance mechanisms requires the development of new antibiotics that can either evade or inhibit these pathways. One promising strategy involves the rational design of derivatives of existing antibiotics, such as teicoplanin. By chemically modifying the core structure, particularly the teicoplanin aglycone (or pseudoaglycone), it is possible to create novel compounds with enhanced activity against resistant strains.

The goal of these modifications is often to introduce new mechanisms of action or to restore binding to the altered D-Ala-D-Lac target. For instance, attaching lipophilic groups to the teicoplanin pseudoaglycone can enhance the molecule's ability to interact with and disrupt the bacterial cell membrane, adding a second mode of action to its primary cell wall synthesis inhibition. nih.gov This dual-action approach can be highly effective against bacteria that have developed target-site resistance.

Research has shown that introducing specific side chains, such as bis-alkylthio maleimido groups or superbasic guanidino groups, to the teicoplanin pseudoaglycone can yield derivatives with excellent antibacterial activity against glycopeptide-resistant staphylococci and enterococci. nih.govnih.gov These rationally designed derivatives represent a critical avenue of research to revitalize the clinical utility of the glycopeptide class and combat the growing threat of multidrug-resistant pathogens. nih.gov

Tailoring Derivatives for Activity Against Vancomycin-Resistant Enterococci (VRE)

A primary strategy for combating VRE involves the synthesis of teicoplanin aglycone or pseudoaglycone derivatives with enhanced properties. The introduction of lipophilic substituents has been a particularly fruitful approach. These modifications aim to increase the local concentration of the antibiotic at the bacterial membrane, thereby enhancing its interaction with the cell wall precursors.

Researchers have developed a series of lipophilic teicoplanin pseudoaglycon derivatives by attaching moieties such as lipoic acid, various carbohydrates, and aryl groups. nih.gov These derivatives have demonstrated notable activity against clinical VRE strains possessing vanA and/or vanB resistance genes. nih.govresearchgate.net For instance, certain derivatives were found to be effective against about one-third of teicoplanin-resistant strains tested. nih.gov Further optimization, such as adding a basic moiety to the C-terminus of a lipophilic derivative, has led to compounds with improved activity against VanA-type VRE. researchgate.net

Another successful modification involves the attachment of perfluoroalkyl groups. Perfluorobutylated derivatives of teicoplanin pseudoaglycone, for example, have displayed excellent antibacterial activity against resistant staphylococci and good activity against enterococci with vanA and vanB genes. nih.gov Dimerization represents another innovative strategy. Covalent dimers of teicoplanin have shown high activity against VanA teicoplanin-resistant enterococci, suggesting that linking two glycopeptide molecules can enhance binding to the cell wall targets. nih.gov

The table below summarizes the in vitro activity of selected teicoplanin derivatives against resistant enterococci.

Derivative TypeModificationTarget Strain TypeMIC Range (µg/mL)
Lipophilic PseudoaglyconN-terminal hydrophobic substituentsVanA-type VRE0.31 to >20
VanB-type VRE0.31 - 1.25
Optimized LipophilicAddition of a basic C-terminal moietyVanA-type VRE0.15 - 2.5
VanB-type VRE0.15
PerfluoroalkylatedPerfluorobutyl groupsVRE (vanA and vanB)"Good activity"
Dimeric AglyconeCovalent dimersVanA-type VRE"Relatively high activity"

This table is generated based on data from published research findings. researchgate.netnih.govnih.gov

Addressing Modified Target Binding through Structural Modifications

The most prevalent and high-level form of vancomycin resistance, the VanA phenotype, arises from a fundamental change in the antibiotic's target. Bacteria reprogram their cell wall precursor synthesis, replacing the terminal D-Alanine-D-Alanine (D-Ala-D-Ala) dipeptide with a D-Alanine-D-Lactate (D-Ala-D-Lac) depsipeptide. nih.govnih.govresearchgate.net This single atom substitution (an oxygen for a nitrogen) eliminates a critical hydrogen bond between the glycopeptide and its target, reducing binding affinity by approximately 1,000-fold and rendering the antibiotic ineffective. nih.govresearchgate.netnih.gov

To overcome this, derivatives have been rationally designed to bind effectively to both D-Ala-D-Ala and the modified D-Ala-D-Lac target. A key breakthrough involves a complementary single-atom exchange in the glycopeptide aglycone core. By replacing a specific carbonyl oxygen on the peptide backbone with a protonated amidino nitrogen, an amidine derivative is created. mdpi.comscispace.com This modification restores the crucial hydrogen-bonding interaction with the D-Ala-D-Lac terminus, re-establishing binding affinity and potent antimicrobial activity against VanA-type VRE. mdpi.comscispace.com This approach has been shown to increase activity by 600-fold relative to the unmodified aglycone against the resistant target. mdpi.com

In addition to core modifications, other strategies enhance the interaction of derivatives with bacteria. The addition of lipophilic or polycationic groups, such as a chlorobiphenyl moiety or a basic amide, serves to anchor the antibiotic to the bacterial cell membrane. researchgate.netoup.com This increases the effective concentration of the drug near its site of action, the nascent peptidoglycan chains. oup.com This dual-action mechanism—combining membrane anchoring with binding to cell wall precursors—is a hallmark of highly potent second-generation glycopeptides like Oritavancin and has been applied to teicoplanin derivatives to grant them clinically significant activity against VRE. researchgate.netoup.com

The table below outlines key structural modifications and their intended effect on overcoming resistance.

Structural ModificationIntended EffectMechanism of Action
Aglycone Core Amidine FormationRestores binding to D-Ala-D-LacRe-establishes a critical hydrogen bond lost due to target modification. mdpi.comscispace.com
Lipophilic Side ChainsMembrane AnchoringIncreases local drug concentration at the cell surface, enhancing target engagement. researchgate.netoup.com
C-terminal Basic MoietiesEnhanced Membrane InteractionImproves activity against VanA-type VRE by promoting association with the bacterial membrane. researchgate.net
DimerizationIncreased AvidityLinks two binding sites, potentially increasing the overall strength of interaction with cell wall precursors. nih.gov

Advanced Research Applications and Methodological Approaches

Teicoplanin Aglycone Derivatives as Chemical Biology Probes

The unique structural and chemical properties of teicoplanin aglycone derivatives make them valuable tools in various analytical and separation sciences. Their utility spans from purification applications to serving as highly effective chiral selectors in chromatography.

While the primary application of teicoplanin aglycone in separation science is as a chiral stationary phase, its principles are also applicable to solid-phase extraction (SPE) and preparative purification. The strong interactions that allow for chiral recognition can be harnessed to selectively retain and purify specific compounds from complex mixtures.

A notable example is the preparative purification of amino acid enantiomers. The teicoplanin aglycone, bonded to a solid support, can be used on a larger scale to isolate significant quantities of a single enantiomer from a racemic mixture. For instance, in the preparative purification of isoleucine, a column packed with a teicoplanin aglycone-based stationary phase demonstrated the ability to process substantial amounts of the racemic compound and yield enantiomerically pure fractions. sigmaaldrich.com This application is particularly valuable in the pharmaceutical industry, where the production of single-enantiomer drugs is often required. The high selectivity of the aglycone stationary phase can lead to increased load capacity and throughput compared to less selective media. sigmaaldrich.com

Teicoplanin aglycone derivatives have gained significant traction as chiral selectors for chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.govrsc.org The removal of the sugar moieties from the native teicoplanin molecule results in a structure with different and often enhanced chiral recognition capabilities. nih.gov This has made teicoplanin aglycone-based CSPs a popular choice for the enantioseparation of a wide range of compounds, particularly amino acids. nih.gov

The teicoplanin aglycone CSP exhibits more pronounced selectivity for acids, such as underivatized α-amino acids, as well as for certain cyclic and neutral compounds, when compared to the native teicoplanin CSP. nih.gov This enhanced selectivity can result in a two- to five-fold improvement in both selectivity and resolution. nih.gov The stronger polarity of the teicoplanin aglycone CSP also allows for the use of pure organic solvents like methanol, ethanol, and acetonitrile (B52724) as mobile phases for separating neutral molecules. nih.gov

Studies comparing teicoplanin and teicoplanin aglycone CSPs for the separation of dipeptides and tripeptides have found that while the aglycone phase (TAG) often shows higher resolution power, the native teicoplanin phase may offer faster separation times. nih.gov Nevertheless, both are highly effective, with the teicoplanin aglycone being a critical tool for optimizing separations that are challenging on a native teicoplanin column. nih.govnih.gov The versatility of the teicoplanin aglycone CSP is demonstrated by its successful application in various chromatographic modes, including normal, reversed, and polar organic phases. nih.gov

Table 1: Comparison of Selectivity for Underivatized α-Amino Acids on Teicoplanin (T) vs. Teicoplanin Aglycone (TAG) CSPs Data sourced from a presentation on the enhanced selectivity of Teicoplanin Aglycone CSPs. sigmaaldrich.com

Amino AcidSelectivity (α) on CHIROBIOTIC TSelectivity (α) on CHIROBIOTIC TAG
Alanine1.131.30
Leucine1.112.00
Methionine1.051.48
Phenylalanine1.001.70
Tryptophan1.011.42
Tyrosine0.631.60
Valine0.561.58

Development of Novel Antimicrobial Scaffolds

The teicoplanin aglycone serves as a crucial starting point for the semisynthesis of new antimicrobial agents aimed at overcoming the challenge of antibiotic resistance. Modifications to the aglycone core are explored to broaden the spectrum of activity and to engage alternative mechanisms of action.

A significant limitation of glycopeptide antibiotics, including teicoplanin, is their lack of activity against Gram-negative bacteria. The outer membrane of these bacteria acts as a barrier, preventing the large glycopeptide molecules from reaching their target in the cell wall. Research has focused on modifying the teicoplanin aglycone to overcome this barrier.

One successful strategy involves the condensation of the terminal carboxyl group of deglucoteicoplanin (the aglycone) with various substituted hydrazines or polyamines to create basic hydrazide or amide derivatives. wikipedia.orgnih.gov The introduction of additional basic groups into the molecule enhances its hydrophilicity and appears to facilitate its passage through the Gram-negative outer membrane. Several of these basic amide and hydrazide derivatives of the teicoplanin aglycone have demonstrated enhanced in vitro activity against Gram-negative bacteria, such as Escherichia coli. wikipedia.orgnih.gov In some cases, this in vitro activity has translated to in vivo efficacy in animal models of infection. nih.gov Similarly, perfluorobutylated derivatives of teicoplanin pseudoaglycone have shown excellent antibacterial activity against both sensitive and resistant Gram-positive bacteria. nih.gov

The primary mechanism of action for teicoplanin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis. patsnap.comnbinno.com However, the emergence of resistance, particularly in enterococci where the D-Ala-D-Ala target is altered to D-alanyl-D-lactate (D-Ala-D-Lac), necessitates the development of derivatives with alternative or dual mechanisms of action.

Research into new teicoplanin derivatives has yielded compounds that can overcome this resistance mechanism. For example, a monoguanidine derivative of teicoplanin has shown potent activity against VanA-resistant enterococci. nih.gov This activity suggests that the compound does not rely solely on binding to the peptidoglycan precursor and likely employs an alternative mechanism of action that is distinct from other glycopeptides like oritavancin. nih.gov

Other strategies for newer glycopeptide derivatives, inspired by research on related compounds like vancomycin (B549263), include enhancing membrane activity. While the core mechanism remains linked to the cell wall, modifications that increase interaction with the bacterial membrane can add a secondary mechanism of action, such as membrane depolarization or permeabilization. nih.gov Some vancomycin derivatives have been shown to inhibit peptidoglycan biosynthesis without binding to D-Ala-D-Ala at all, possibly by interacting directly with enzymes like transglycosylases. nih.govresearchgate.net This line of research opens up the possibility of designing teicoplanin aglycone derivatives that function through entirely novel mechanisms, moving beyond the canonical D-Ala-D-Ala binding pocket.

Antiviral Applications of Teicoplanin Aglycone Derivatives

Beyond their antibacterial properties, derivatives of the teicoplanin aglycone have emerged as promising antiviral agents. nih.govpatsnap.com Lipophilic modifications to the teicoplanin pseudoaglycone have been shown to impart significant activity against a diverse range of viruses.

A key strategy has been the attachment of perfluoroalkyl moieties (such as perfluorobutyl and perfluorooctyl groups) to the teicoplanin pseudoaglycone. nih.govnih.gov These modifications have yielded derivatives with strong, non-toxic activity against influenza viruses. nih.gov Furthermore, some of these perfluoroalkylated glycopeptides have demonstrated efficacy against other viruses, including herpes simplex virus and coronaviruses. nih.govpatsnap.com

The antiviral mechanism of these derivatives is believed to be the inhibition of viral entry into host cells. nih.gov For SARS-CoV-2, teicoplanin derivatives have been shown to efficiently prevent the cathepsin-mediated endosomal entry pathway. nih.gov Some derivatives also show inhibitory effects on the TMPRSS2-mediated surface entry route. nih.gov This dual inhibition of viral entry pathways highlights the potential for developing broad-spectrum antiviral agents from the teicoplanin aglycone scaffold.

Table 2: Antiviral Activity of Selected Teicoplanin Pseudoaglycone Derivatives Data adapted from Bérénice et al. (2020) nih.gov

CompoundVirus StrainEC₅₀ (μM) [c]CC₅₀ (μM) [b]
Perfluorobutyl deriv. 15Influenza A/H1N11.8>100
Perfluorobutyl deriv. 16Influenza A/H1N13.2>100
Perfluorobutyl deriv. 15Influenza A/H3N22.7>100
Perfluorobutyl deriv. 16Influenza A/H3N24.3>100
Perfluorobutyl deriv. 15Human Coronavirus 229E1.9>100
Perfluorobutyl deriv. 16Human Coronavirus 229E1.7>100
EC₅₀: 50% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration

Inhibition of Viral Replication (e.g., Influenza A/B, Coronaviruses, HIV)

Derivatives of the teicoplanin aglycone have emerged as a significant area of interest in antiviral research, demonstrating inhibitory activity against a range of enveloped viruses. Modifications to the glycopeptide core, particularly the introduction of lipophilic moieties, have been shown to enhance antiviral properties.

Influenza A/B Viruses: Research has demonstrated that lipophilic derivatives of teicoplanin pseudoaglycone exhibit broad activity against both influenza A and B viruses. researchgate.netnih.gov Synthetic strategies have involved attaching various side chains to the N-terminus of the glycopeptide core. researchgate.netnih.gov For instance, perfluoroalkyl derivatives of teicoplanin pseudoaglycone have shown strong anti-influenza activity at concentrations that are not toxic to host cells. nih.govnih.gov Studies on structure-activity relationships reveal that minor adjustments in the length and lipophilicity of the side chains can significantly impact antiviral potency and cytotoxicity. researchgate.netnih.gov Some dually n-octylated derivatives were found to inhibit the binding interaction between the influenza virus and the host cell. nih.gov

Coronaviruses: Teicoplanin and its derivatives have been identified as potent inhibitors of several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govnih.govfrontiersin.orgnih.govnih.gov The antiviral mechanism often involves blocking the virus from entering the host cell. nih.govfrontiersin.orgnih.gov Semisynthetic derivatives, such as those bearing hydrophobic or perfluoroalkyl side chains, have demonstrated efficacy in inhibiting SARS-CoV-2 replication in various cell lines. nih.gov For the original SARS-CoV-2 strain, teicoplanin inhibited viral entry with an IC₅₀ of 2.038 μM, and for the D614G variant, the IC₅₀ was 2.116 μM. frontiersin.orgbiorxiv.org Certain lipophilic apocarotenoid conjugates of teicoplanin have also shown micromolar inhibitory activity against SARS-CoV-2. researchgate.net

Human Immunodeficiency Virus (HIV): The teicoplanin aglycone and its semisynthetic derivatives have shown pronounced activity against both HIV-1 and HIV-2. nih.gov These derivatives are thought to interfere with the viral entry process. nih.govplos.org The most active compounds have demonstrated inhibitory effects against HIV-1 in the low micromolar range (EC₅₀ values of 0.75–2.5 μM) while exhibiting low toxicity to mammalian cells. nih.gov Time-of-addition experiments indicated that these derivatives act at an early stage of the viral replication cycle, losing their antiviral effect when added 1-2 hours after infection. nih.gov

Compound ClassTarget VirusReported Activity (EC₅₀ / IC₅₀)Reference
Perhydroisoquinolinylamide of teicoplanin aglyconeHIV-10.75 μM nih.gov
Perhydroisoquinolinylamide of teicoplanin aglyconeHIV-24.5 μM nih.gov
TeicoplaninSARS-CoV-2 (Wuhan-Hu-1)2.038 μM frontiersin.orgbiorxiv.org
TeicoplaninSARS-CoV-2 (D614G variant)2.116 μM frontiersin.orgbiorxiv.org
TeicoplaninSARS-CoV~1.18 μM google.com
TeicoplaninMERS-CoV~0.940 μM google.com
Lipophilic teicoplanin pseudoaglycon derivativesInfluenza A/BBroad activity observed nih.gov

Molecular Mechanisms of Interference with Viral Entry (e.g., Cathepsin L inhibition)

The primary antiviral mechanism of action for teicoplanin and its derivatives against several viruses is the inhibition of viral entry into the host cell. nih.govfrontiersin.orgnih.gov This is frequently achieved by targeting host cell proteases that are essential for viral glycoprotein (B1211001) processing.

A key target identified is Cathepsin L, a lysosomal cysteine protease. nih.govnih.govfrontiersin.org For many viruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, entry via the endosomal pathway requires the cleavage of the viral spike (S) protein by host proteases like Cathepsin L. nih.govfrontiersin.orgnih.gov This cleavage activates the S protein, enabling the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm. nih.gov

Teicoplanin has been shown to specifically inhibit the proteolytic activity of Cathepsin L. nih.govfrontiersin.orgnih.gov By doing so, it prevents the necessary processing of the viral S protein, effectively trapping the virus within the endosome and blocking infection. nih.gov This mechanism has been confirmed for SARS-CoV-2, where teicoplanin treatment suppressed the cleavage of the S protein by Cathepsin L. frontiersin.org This inhibitory action is considered a promising therapeutic strategy, as the targeted host factor is less likely to mutate compared to viral proteins. biorxiv.org

In addition to Cathepsin L inhibition, some teicoplanin derivatives have been found to employ other entry-inhibiting mechanisms. Certain derivatives can directly bind to the SARS-CoV-2 spike protein's receptor-binding domain (RBD), thereby interrupting its interaction with the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.govresearchgate.net

Chemo-Enzymatic Synthesis and Combinatorial Biosynthesis Utilizing Teicoplanin Aglycone

The structural complexity of the teicoplanin aglycone presents significant challenges for total chemical synthesis. researchgate.net Chemo-enzymatic and combinatorial biosynthesis approaches leverage the specificity of enzymes to overcome these hurdles and to generate novel derivatives. These methods combine chemical synthesis of precursor molecules with biological transformations.

One prominent chemo-enzymatic strategy involves the synthesis of linear teicoplanin precursor peptides, which are then subjected to cyclization by a cascade of cytochrome P450 (Oxy) enzymes responsible for forming the characteristic cross-linked rings of the glycopeptide core. acs.org This in vitro reconstitution allows researchers to probe the enzymatic mechanisms and to cyclize non-natural peptide backbones, potentially creating derivatives with new biological activities. acs.org

Another approach involves the enzymatic modification of the natural teicoplanin molecule. For example, the fatty acid side chain of teicoplanin can be selectively removed by enzymatic deacylation. nih.gov The resulting deacylated teicoplanin, which is essentially a teicoplanin pseudoaglycone, serves as a scaffold for further chemical modifications, such as reductive alkylation, to produce new libraries of semi-synthetic glycopeptides. nih.gov This method allows for targeted alterations that would be difficult to achieve in the presence of the full sugar and acyl moieties. The total synthesis of the teicoplanin aglycone has also been achieved, providing a foundational platform for creating a wide array of derivatives through subsequent chemical modifications. acs.orgacs.orgscispace.com

Advanced Analytical and Biophysical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of teicoplanin aglycone and its derivatives in solution. This technique provides detailed information about atomic connectivity and spatial proximity. The solution conformation of teicoplanin aglycone has been determined using a combination of Nuclear Overhauser Effect (NOE) and dihedral angle restraints within a dimethyl sulfoxide (B87167) (DMSO) solvation model. researchgate.net This approach generated a precise ensemble of structures, revealing a consistent backbone conformation but with flexibility in two of the aromatic side chains, a region known to change conformation upon binding to biological targets. researchgate.net

Furthermore, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) have been employed to study the behavior of derivatives. DOSY experiments were used to demonstrate the Co(III)-induced dimerization of a histidyl derivative of teicoplanin pseudoaglycone, providing insights into its supramolecular organization. nih.gov

Analytical Ultracentrifugation for Hydrodynamic Properties and Self-Association

Analytical Ultracentrifugation (AUC) is a first-principles technique used to investigate the hydrodynamic properties of macromolecules in solution, including their size, shape, and self-association behavior. nih.gov Studies using AUC have revealed that teicoplanin exhibits concentration-dependent self-association, forming large, nano-sized aggregates in aqueous solution. nih.gov

Specifically, sedimentation velocity experiments within AUC have shown that in a phosphate-chloride buffer, teicoplanin can form a spheroidal assembly composed of 18–19 individual molecules (18-19mer). nih.gov This aggregation is thought to be driven in part by its hydrophobic acyl tail, though derivatives without this tail can still aggregate. nih.gov Understanding these self-association properties is crucial, as aggregation can influence the molecule's bioavailability and binding potency. nih.gov AUC is considered a matrix-free, "gold standard" method for characterizing the associative properties of glycopeptides in solution. shu.ac.uk

Mass Spectrometry for Molecular Characterization of Derivatives

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization of newly synthesized teicoplanin aglycone derivatives. Following chemo-enzymatic synthesis or chemical modification, MS is used to confirm the identity and purity of the products. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which allows for the accurate determination of its molecular weight.

This analysis is critical for verifying that the intended chemical transformations—such as the addition of lipophilic side chains, alkyl groups, or perfluoroalkyl moieties—have been successfully completed. nih.govnih.gov By comparing the experimentally measured mass to the calculated theoretical mass, researchers can confirm the molecular formula of the new derivative and rule out the presence of unreacted starting materials or undesired byproducts. High-resolution mass spectrometry can further provide information to confirm the elemental composition.

X-ray Crystallography of Biosynthetic Enzymes and Ligand-Bound Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of enzymes involved in the biosynthesis of teicoplanin and for visualizing how the teicoplanin aglycone and its derivatives interact with their biological targets. These structural insights are fundamental to understanding the mechanisms of action and resistance, and for guiding the rational design of novel glycopeptide antibiotics.

A significant challenge in crystallizing small molecules like teicoplanin is overcome by using a carrier-protein strategy. This approach involves fusing a target peptide ligand to a larger, more readily crystallizable protein, which then acts as a scaffold to hold the small molecule in a fixed orientation within the crystal lattice. This technique has been successfully employed to determine the crystal structure of teicoplanin in complex with its bacterial cell-wall target peptide, Lys-D-Ala-D-Ala. The resulting 2.05 Å resolution structure revealed that teicoplanin binds to its ligand through a network of five hydrogen bonds and multiple van der Waals interactions. nih.gov This detailed structural information confirmed the basis of target recognition that had been previously hypothesized. nih.gov

Furthermore, crystallographic studies have provided snapshots of teicoplanin and its derivatives bound to various biosynthetic enzymes. These include complexes with the sulfotransferase Teg12 and the deacetylase Orf2, which are involved in the modification of the teicoplanan scaffold. nih.gov By examining the precise interactions between the antibiotic and the active sites of these enzymes, researchers can deduce their specific roles in the biosynthetic pathway.

A notable observation from diffraction experiments with teicoplanin is its intrinsic sensitivity to X-ray radiation, which can lead to site-specific dechlorination of the molecule. nih.gov Specifically, the chlorine atom on the sixth amino acid of the teicoplanin backbone has been shown to be particularly susceptible to radiation-induced damage. nih.gov This phenomenon underscores the importance of carefully considering data collection strategies when studying halogenated molecules like teicoplanin.

The carrier protein strategy has also been extended to visualize the binding of teicoplanin derivatives to catalytic peptides. For instance, the crystal structure of a teicoplanin A2-2 derivative bound to a synthetic peptide catalyst was determined to a resolution of 2.3 Å. nih.govfoxchase.orgacs.org This study provided a molecular basis for the observed site-selectivity of a phosphorylation reaction catalyzed by the peptide. nih.govfoxchase.org

The table below summarizes key crystallographic studies of teicoplanin and its derivatives in complex with ligands or proteins.

ComplexPDB EntryResolution (Å)Key Findings
Teicoplanin with MBP-Ala5-peptide fusion3VFJ2.05Revealed five hydrogen bonds and multiple van der Waals interactions crucial for ligand recognition. nih.gov
Teicoplanin derivative with T4 Lysozyme-peptide fusion4Q6Z2.3Elucidated the structural basis for site-selective catalysis on the teicoplanin scaffold. nih.govfoxchase.org
Teicoplanin with Sulfotransferase Teg123MG9, 3MGBNot specifiedProvided insights into the enzymatic modification of the teicoplanin structure. nih.gov
Teicoplanin with Deacetylase Orf22XADNot specifiedOffered a view of another key enzyme in the teicoplanin biosynthetic pathway. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful methodologies for investigating the mechanistic details of teicoplanin aglycone derivatives at an atomic level. These in silico approaches complement experimental techniques by providing dynamic and energetic perspectives on molecular interactions that are often difficult to capture through static structural methods alone.

Molecular docking is a widely used computational technique to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method has been employed to study the interactions of teicoplanin with various protein targets. By scoring the binding poses, researchers can identify key residues involved in the interaction and estimate the binding affinity. For example, docking studies have been used to explore the binding of teicoplanin to viral proteins, providing a rationale for its potential antiviral activities. researchgate.net

To refine the docked complexes and to obtain a more accurate estimation of binding energetics, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often performed. nih.govresearchgate.net This method combines molecular mechanics energy calculations with a continuum solvent model to calculate the free energy of binding of a ligand to a protein. For instance, MM/GBSA has been used to predict the binding energies of teicoplanin to various macromolecular targets, helping to rank potential binding partners. nih.gov

Molecular dynamics simulations offer a way to study the time evolution of a molecular system, providing insights into its flexibility, conformational changes, and the stability of intermolecular interactions. researchgate.net By simulating the teicoplanin-protein complex in a solvated environment over a period of nanoseconds, researchers can observe the dynamic behavior of the complex and assess its stability. nih.govresearchgate.net Post-simulation analyses, such as calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can reveal the conformational stability of the protein-ligand complex. researchgate.net

In one study, MD simulations of a teicoplanin-nucleocapsid protein complex were run for 100 nanoseconds to probe its thermodynamic stability. nih.gov The results indicated a stable complex, with the post-simulation MM-GBSA computation yielding an average binding energy of -62.52 ± 12.22 kcal/mol. nih.gov Such simulations provide a deeper understanding of the thermodynamic forces driving the binding event.

Furthermore, computational studies have been instrumental in understanding the structure-activity relationships of teicoplanin aglycone derivatives. In silico conformational studies, for instance, have been used to investigate why structurally similar glycopeptide aglycones, such as those from teicoplanin and ristocetin, exhibit significantly different biological activities. nih.gov These studies revealed that the conformation of the heptapeptide (B1575542) core, influenced by the presence or absence of chloro substituents, plays a crucial role in determining their antiviral efficacy. nih.gov

The following table presents data from a representative computational study on teicoplanin, illustrating the types of insights that can be gained from these methods.

Computational MethodSystem StudiedKey Parameter CalculatedValue/Finding
Molecular DockingTeicoplanin and Nucleocapsid Protein N-terminal DomainBinding Energy-7.4 kcal/mol
Prime MM/GBSATeicoplanin and Nucleocapsid Protein N-terminal DomainBinding Energy-102.13 kcal/mol
Molecular Dynamics Simulation (100 ns)Teicoplanin-Nucleocapsid Protein ComplexPost-simulation MM/GBSA Binding Energy-62.52 ± 12.22 kcal/mol
In silico Conformational StudiesTeicoplanin and Ristocetin Aglycon DerivativesConformational DifferencesThe conformation of the heptapeptide core, governed by chloro substituents, dictates antiviral activity. nih.gov

Future Perspectives and Emerging Avenues in Teicoplanin Aglycone Derivative Research

Advancements in Synthetic Accessibility and Efficiency for Diverse Derivatives

The intricate structure of the teicoplanin aglycone, characterized by a heptapeptide (B1575542) backbone with multiple cross-linked arylglycine residues, has historically posed a significant synthetic challenge. researchgate.net Early research focused on the monumental task of total synthesis, which, while successful, remains too complex and costly for large-scale production. idcmjournal.orgmdpi.com Consequently, the field has shifted towards more practical and efficient strategies to generate diverse derivatives.

A key advancement lies in the widespread adoption of semi-synthesis, which uses the naturally produced teicoplanin core as a starting point. researchgate.netnih.gov This approach allows chemists to perform targeted modifications, such as condensing the terminal carboxyl group to produce carboxyhydrazides or reacting the primary amino group to create maleimides. nih.govmdpi.com Another fruitful strategy has been the creation of peptide derivatives by condensing the 63-carboxyl function with various amino acids. epfl.ch These semi-synthetic methods provide reliable access to novel analogues in quantities suitable for extensive biological evaluation and potential clinical development. researchgate.net

More recently, synthetic biology has opened up new frontiers for creating teicoplanin diversity. nih.gov This involves harnessing the power of "tailoring enzymes" found in the teicoplanin biosynthetic pathway. For example, sulfotransferases can be used to generate unique mono-, di-, and trisulfated derivatives. nih.gov Researchers have also discovered that the aglycone scaffold possesses significant conformational flexibility, which is crucial for its interaction with these modifying enzymes. drugbank.com By understanding and utilizing these enzymatic tools, scientists can generate novel derivatives that are difficult or impossible to create through purely chemical means, paving the way for a new generation of teicoplanin-based compounds.

Elucidation of Complex Biological Interactions Beyond Canonical Targets

The canonical mechanism of teicoplanin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan polymerization. nih.govnih.gov While this interaction remains central to its antibacterial effect, recent research has unveiled more complex and non-canonical biological activities, particularly for its aglycone derivatives.

The most significant of these non-canonical activities is antiviral efficacy. Derivatives of the teicoplanin pseudoaglycone have demonstrated potent activity against a wide range of viruses, including influenza, coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E), Ebola, and Zika virus. frontiersin.orgnih.govnih.gov Mechanistic studies suggest these derivatives inhibit viral entry into host cells. For SARS-CoV-2, this is achieved by efficiently preventing the cathepsin-mediated endosomal entry pathway, with some derivatives also showing inhibition of the TMPRSS2-mediated surface entry route. nih.gov Furthermore, computational modeling has explored teicoplanin's interactions with numerous SARS-CoV-2 proteins, identifying the N-terminal domain of the nucleocapsid protein as a target with a particularly strong binding affinity. nih.govresearchgate.net

Beyond antiviral action, certain lipophilic and superbasic derivatives have shown an enhanced antibacterial mechanism. These compounds exhibit a dual mode of action, not only binding to the D-Ala-D-Ala target but also interacting with the bacterial membrane. nih.gov This dual-binding ability may contribute to their excellent activity against Gram-positive bacteria that have developed resistance to clinically approved glycopeptides. nih.gov

Expanding Research into Novel Therapeutic and Diagnostic Applications

Building on the discovery of non-canonical biological activities, research is actively expanding the application of teicoplanin aglycone derivatives into new therapeutic and diagnostic arenas.

The development of derivatives with dual antibacterial and antiviral activity represents a promising therapeutic avenue, particularly for treating viral respiratory infections where patients are at high risk of secondary bacterial co-infections. nih.gov Several perfluoroalkyl and monoguanidine analogues of teicoplanin have been identified as potent dual inhibitors of both SARS-CoV-2 and drug-resistant Gram-positive bacteria. nih.gov Furthermore, significant efforts are underway to broaden the antibacterial spectrum to include Gram-negative pathogens. While these bacteria are intrinsically resistant to glycopeptides, novel polycationic derivatives have been shown to act synergistically with teicoplanin, breaking down this resistance in species like Escherichia coli and Pseudomonas aeruginosa.

In the diagnostic sphere, the unique binding properties of the teicoplanin aglycone are being leveraged to create novel tools. One emerging application is in the development of highly sensitive biosensors for pathogen detection. Teicoplanin functionalized onto gold-coated magnetic nanoparticles has been used to create a surface-enhanced Raman scattering (SERS) biosensor capable of capturing and detecting Staphylococcus aureus at extremely low concentrations. frontiersin.org This approach offers a rapid and specific method for bacterial identification. frontiersin.org There is also potential for creating "theranostic" agents, which combine therapeutic and diagnostic functions. Teicoplanin conjugated to magnetic iron oxide nanoparticles could theoretically be used to both deliver the antibiotic to an infection site and simultaneously allow for diagnostic imaging (e.g., via MRI) of that site. researchgate.netnih.gov

Integrative Approaches in Chemical Biology and Drug Discovery

The future of teicoplanin aglycone research lies in the integration of multiple scientific disciplines to accelerate the discovery and development of new derivatives. Modern drug discovery is moving away from siloed approaches and towards a holistic model that combines synthetic chemistry, molecular biology, computational science, and pharmacology.

Chemical biology is at the heart of this integration. The use of synthetic biology to engineer enzymatic pathways for generating novel analogues is a prime example of this synergy. nih.gov This approach combines an understanding of molecular biology and enzymology with synthetic chemistry to expand chemical diversity beyond what is readily accessible through traditional methods.

Computational tools are also playing an increasingly critical role. Molecular docking and molecular dynamics simulations are being employed to predict and elucidate the interactions between teicoplanin derivatives and non-canonical targets, such as viral proteins. nih.govresearchgate.net This in silico analysis helps rationalize observed biological activity and guides the design of new derivatives with improved potency and specificity, transforming the drug discovery process from single-target screening to a more rational, multi-target paradigm. The fusion of medicinal chemistry with chemical biology allows for the creation of specialized chemical probes that can be used to study mechanisms of action and establish biomarkers for target engagement, fostering a deeper understanding of the complex biological systems in which these molecules operate.

Table of Mentioned Compounds

Compound Name/ClassAbbreviation/Alternate Name
Teicoplanin aglyconeDeglucoteicoplanin (TD)
Teicoplanin pseudoaglycone-
Perfluoroalkyl derivatives-
Carboxyhydrazide derivatives-
Bis-alkylthio maleimido derivatives-
Monoguanidine analog-
7d-n-decylaminomethyl derivative-
Vancomycin (B549263) aglycone-
Ristocetin aglycone-
Dalbavancin-
Oritavancin-
Telavancin-

Table of Biological Activities for Teicoplanin Aglycone Derivative Classes

Derivative ClassPrimary ModificationKey Biological ActivityNotable Targets/Pathogens
Perfluoroalkyl DerivativesAttachment of perfluorobutyl or perfluorooctyl moietiesPotent antiviral and antibacterial activityInfluenza virus, Coronaviruses (SARS-CoV-2, HCoV-229E), Herpes simplex virus, Vancomycin-resistant Enterococci (VRE) frontiersin.orgnih.gov
Lipophilic DerivativesAttachment of double-tailed lipophilic groupsEnhanced activity against resistant bacteria; Antiviral activityResistant Staphylococci and Enterococci, RNA viruses nih.gov
Superbasic DerivativesIntroduction of guanidino groupsExcellent activity against glycopeptide-resistant bacteria; Antiviral activityGlycopeptide-resistant Staphylococci and Enterococci, SARS-CoV-2 nih.gov
Carboxyhydrazide DerivativesCondensation of the terminal carboxyl group with hydrazinesEnhanced activity against Gram-negative bacteriaEscherichia coli nih.gov
Peptide DerivativesCondensation of the 63-carboxyl function with amino acidsModified antimicrobial properties and target binding strengthGram-positive bacteria epfl.ch
Aminomethylated DerivativesAminomethylation at amino acid 7Activity against vancomycin-resistant enterococciVanA Enterococci

Q & A

Q. What steps ensure compliance with ethical guidelines when using animal models to evaluate teicoplanin aglycone derivatives?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, detail anesthesia/euthanasia protocols, and include sample size calculations to minimize animal use. Publish negative results to avoid publication bias .

Q. How can researchers enhance reproducibility when publishing synthetic protocols for teicoplanin aglycone derivatives?

  • Methodological Answer: Provide step-by-step procedures with exact reagent grades, reaction temperatures (±1°C), and purification yields. Deposit spectral data (NMR, HRMS) in public repositories (e.g., ChemSpider). Adhere to BJOC guidelines for experimental reporting .

Q. Tables for Quick Reference

Parameter Recommended Method Key Reference
EC50 DeterminationHCV replicon luciferase assay
Synergy AnalysisChou-Talalay Combination Index
Structural ValidationNMR (600 MHz), HRMS
PharmacokineticsPBPK modeling (Simcyp)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.